

Adenosine-5',5''-d2: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: Adenosine-5',5''-d2

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This guide provides an in-depth technical overview of **Adenosine-5',5''-d2** (CAS Number: 82741-17-1), a deuterated analog of the essential purine nucleoside, adenosine.^{[1][2]} Designed for researchers, scientists, and professionals in drug development, this document explores the unique properties of this stable isotope-labeled compound and its critical applications in modern biomedical research.

Introduction: The Significance of Isotopic Labeling

Isotopic labeling is a powerful technique that involves the substitution of specific atoms within a molecule with their isotopes.^{[3][4]} This process allows researchers to trace the journey of molecules through complex biological systems, elucidate metabolic pathways, and understand reaction mechanisms with high precision.^{[3][4][5]} Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for isotopic labeling.^[3] Its introduction into a molecule like adenosine creates a "heavy" version that is chemically similar to its natural counterpart but distinguishable by its mass.^[4] This subtle difference is the key to its utility in a range of sophisticated analytical techniques.^[4]

Adenosine-5',5''-d2, specifically labeled with two deuterium atoms at the 5' position of the ribose sugar, serves as an invaluable tool for researchers.^[1] Its primary applications lie in its use as an internal standard for quantitative analysis and as a tracer in metabolic and pharmacokinetic studies.^{[6][7]}

Physicochemical Properties of Adenosine-5',5''-d2

The introduction of deuterium atoms results in a slight increase in the molecular weight of adenosine without significantly altering its chemical reactivity. This allows it to mimic the behavior of endogenous adenosine in biological systems.

Property	Value	Source
CAS Number	82741-17-1	[1][2][6][8][9]
Molecular Formula	C ₁₀ H ₁₁ D ₂ N ₅ O ₄	[1][2][6][9]
Molecular Weight	269.26 g/mol	[1][2]
Appearance	White Solid	[1]
Purity	≥95%; ≥98% atom D	[1]
Melting Point	>221°C (decomposes)	[1]
Solubility	Slightly soluble in DMSO, Methanol, and Water	[1]
Storage	-20°C	[1][6]
Unlabeled CAS	58-61-7	[1][8]

Core Applications in Research and Development

The utility of **Adenosine-5',5''-d2** stems from its identity as a stable isotope-labeled analog of adenosine, a ubiquitous nucleoside involved in numerous biochemical processes.[1][2]

Internal Standard for Quantitative Mass Spectrometry

In quantitative analytical methods, particularly those employing mass spectrometry (MS) such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is crucial for accurate and precise measurements.[3][7] **Adenosine-5',5''-d2** is an ideal internal standard for the quantification of adenosine in biological matrices.[6]

Causality Behind the Choice:

- Co-elution: Due to its structural similarity, **Adenosine-5',5''-d2** co-elutes with unlabeled adenosine during chromatographic separation.
- Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte in the mass spectrometer's ion source.
- Mass Difference: The key difference is its higher mass, allowing the mass spectrometer to distinguish it from the endogenous adenosine.

By adding a known amount of **Adenosine-5',5''-d2** to a sample, any variations in sample preparation, injection volume, or instrument response can be normalized, leading to highly reliable quantification of the native adenosine.[3]

Experimental Protocol: Quantification of Adenosine in Plasma using LC-MS/MS with **Adenosine-5',5''-d2** as an Internal Standard

- Sample Preparation:
 - To 100 μL of plasma, add 10 μL of a 1 $\mu\text{g}/\text{mL}$ solution of **Adenosine-5',5''-d2** in methanol (internal standard).
 - Add 300 μL of acetonitrile to precipitate proteins.
 - Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate adenosine from other plasma components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (Triple Quadrupole):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Adenosine: Precursor ion (m/z) \rightarrow Product ion (m/z)
 - **Adenosine-5',5''-d2**: Precursor ion (m/z+2) \rightarrow Product ion (m/z+2)
 - Optimize collision energies and other MS parameters for maximum signal intensity.
- Data Analysis:
 - Calculate the peak area ratio of adenosine to **Adenosine-5',5''-d2**.
 - Construct a calibration curve using standards of known adenosine concentrations.
 - Determine the concentration of adenosine in the plasma sample by interpolating its peak area ratio on the calibration curve.

Tracer in Metabolic and Pharmacokinetic Studies

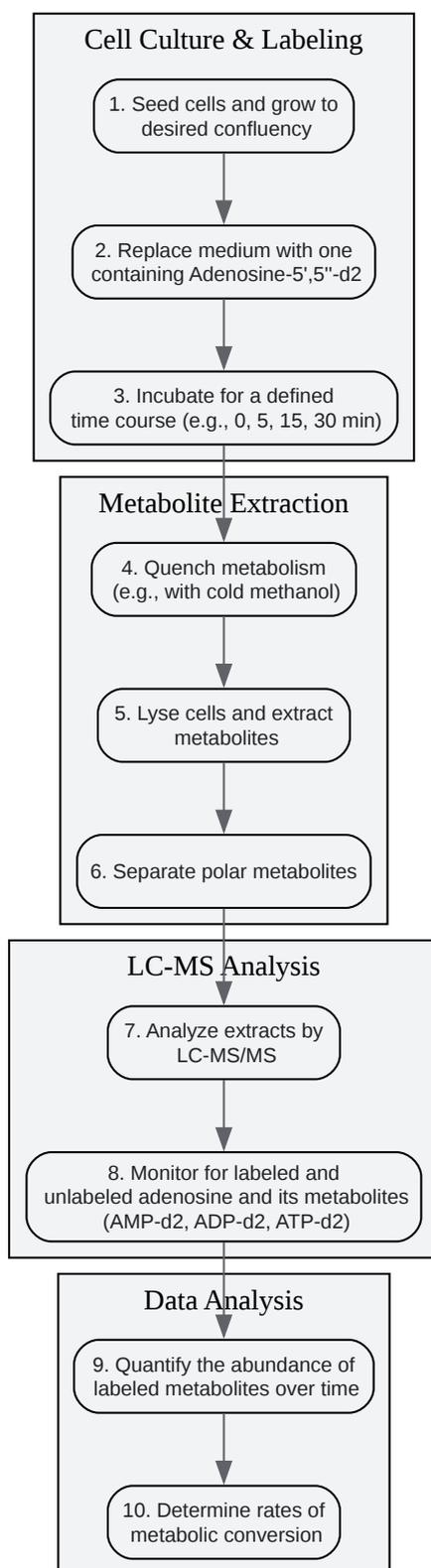
As a tracer, **Adenosine-5',5''-d2** allows researchers to follow the metabolic fate of adenosine in vivo and in vitro.[7] By introducing the labeled compound, its conversion to other metabolites, such as adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP), can be tracked using mass spectrometry.[10][11][12]

Causality Behind the Choice:

- **Biological Equivalence:** The deuterated form is processed by enzymes in the same manner as natural adenosine.
- **Traceability:** The deuterium label acts as a "tag" that can be detected by mass spectrometry, allowing for the differentiation between the administered labeled adenosine and the endogenous pool.

This approach is fundamental to metabolic flux analysis, where the rates of metabolic pathways are determined, and in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of adenosine-based drugs.[13]

Experimental Workflow: Tracing Adenosine Metabolism in Cultured Cells



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Caption: Workflow for a stable isotope tracing experiment.

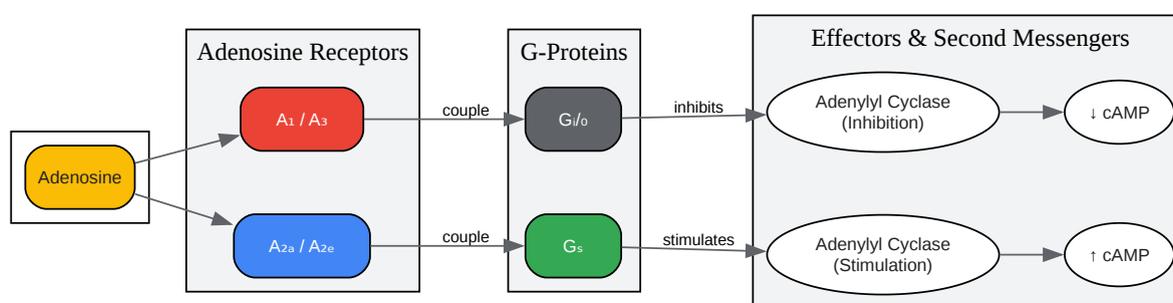
Role in Elucidating Adenosine Receptor Signaling

Adenosine exerts its physiological effects by binding to four G-protein coupled receptor subtypes: A₁, A_{2a}, A_{2e}, and A₃.^{[14][15][16][17][18]} These receptors are involved in a multitude of cellular processes, including neurotransmission, inflammation, and cardiovascular function.^{[15][19][20]}

- A₁ and A₃ Receptors: Typically couple to G_{i/o} proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.^{[14][15]}
- A_{2a} and A_{2e} Receptors: Generally couple to G_s proteins, stimulating adenylyl cyclase and increasing cAMP levels.^{[14][15][21]}

While **Adenosine-5',5''-d2** is not directly used to differentiate receptor subtypes, it is instrumental in studies designed to understand the overall dynamics of adenosine signaling. By accurately measuring the concentration of extracellular adenosine, researchers can better correlate ligand concentration with downstream signaling events. Recent computational studies have also explored how deuteration can subtly influence ligand-receptor affinity, opening new avenues for drug design.^{[22][23]}

Diagram: Adenosine Receptor Signaling Pathways



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Caption: Simplified overview of major adenosine signaling pathways.

Synthesis and Quality Control

The synthesis of **Adenosine-5',5''-d2** is a multi-step process. One common route involves the use of an intermediate such as Adenosine-5'-carboxylic Acid.^{[24][25]} This intermediate can be reduced using a deuterium source to introduce the two deuterium atoms at the 5' position. Another related compound, Adenosine 5'-Monophosphate-5',5''-d2 Disodium Salt, is also synthesized from similar precursors and serves as a labeled analog for AMP.^{[10][11]}

Rigorous quality control is essential to ensure the utility of this compound. High-purity (typically $\geq 95\%$) and high isotopic enrichment ($\geq 98\%$ atom D) are critical.^[1] The primary analytical techniques for quality control include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position and extent of deuterium labeling.
- High-Performance Liquid Chromatography (HPLC): To assess chemical purity.
- Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

Conclusion and Future Perspectives

Adenosine-5',5''-d2 is a cornerstone tool for researchers in pharmacology, biochemistry, and clinical chemistry. Its role as a high-fidelity internal standard enables accurate quantification of adenosine, which is critical for diagnostic and research applications. As a metabolic tracer, it provides unparalleled insights into the complex pathways of purine metabolism and signaling.

The future of research with deuterated compounds remains bright. Advances in mass spectrometry sensitivity will continue to expand the applications of stable isotope labeling in systems biology and personalized medicine. Furthermore, the exploration of the "deuterium effect" on drug metabolism and receptor binding affinity presents an exciting frontier in drug discovery, potentially leading to the development of more stable and efficacious therapeutics.^{[13][22]}

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